10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
- Benzodiazepines are known for their effects on the central nervous system, including anxiolytic (anti-anxiety) properties.
- Our compound has been synthesized as a novel series of antioxidant and anxiolytic agents .
10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a benzodiazepine derivative.
Preparation Methods
- The synthesis of this compound involves facile methods.
- One such method is microwave-assisted synthesis using silica-supported fluoroboric acid as a catalyst.
- Detailed reaction conditions and industrial production methods would require further research.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions would also vary.
Scientific Research Applications
- In chemistry: Investigating its reactivity, stability, and potential applications in organic synthesis.
- In biology: Studying its effects on neurotransmitter systems and receptors.
- In medicine: Exploring its anxiolytic properties and potential therapeutic uses.
- In industry: Assessing its role in drug development or as a chemical intermediate.
Mechanism of Action
- The compound likely interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds include other benzodiazepines.
- Our compound’s uniqueness lies in its specific substituents and structural features.
Remember that this overview provides a starting point, and further scientific literature would offer more in-depth insights
Properties
Molecular Formula |
C30H38N2O3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-hexanoyl-9,9-dimethyl-6-(4-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H38N2O3/c1-5-7-8-13-27(34)32-25-12-10-9-11-23(25)31-24-19-30(3,4)20-26(33)28(24)29(32)21-14-16-22(17-15-21)35-18-6-2/h9-12,14-17,29,31H,5-8,13,18-20H2,1-4H3 |
InChI Key |
TYQZQOOJDJNSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OCCC |
Origin of Product |
United States |
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